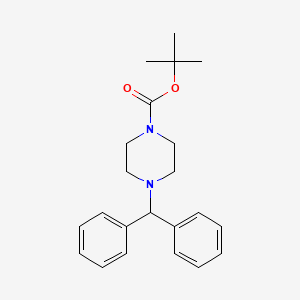

4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester

Descripción

4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a benzhydryl (diphenylmethyl) group at the 4-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in medicinal chemistry and organic synthesis as a key intermediate for introducing steric bulk and modulating pharmacokinetic properties in drug candidates . The benzhydryl group enhances lipophilicity, while the Boc group protects the piperazine nitrogen during multi-step syntheses.

Propiedades

IUPAC Name |

tert-butyl 4-benzhydrylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-16-14-23(15-17-24)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSBVGHAERGMNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of benzhydryl chloride with piperazine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: It is employed in the production of polymers and other materials with specialized properties.

Mecanismo De Acción

The mechanism of action of 4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzhydryl group enhances its binding affinity to these targets, while the piperazine ring provides structural flexibility. This combination allows the compound to modulate various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

- Structure : Benzyl group at position 1, Boc at position 4, and a carboxylic acid at position 2.

- Key Differences :

- Applications : Used in peptide-mimetic drug design due to its zwitterionic character .

tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate

- Structure : Piperidin-2-ylmethyl substituent at position 3.

- Key Differences: The piperidinylmethyl group introduces a secondary amine, enabling additional functionalization via alkylation or acylation .

- Applications : Intermediate for synthesizing kinase inhibitors .

4-(3-Fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Functional Group Modifications

4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester

- Structure : Carbamoyl group at position 4.

- Key Differences: The carbamoyl group (-CONH₂) provides hydrogen-bond donor/acceptor sites, enhancing target binding affinity in drug discovery . Lower lipophilicity (logP ~1.2) compared to the benzhydryl analog (estimated logP ~4.5) .

- Applications : Building block for protease inhibitors .

4-(4-Nitrobenzyl)piperazine-1-carboxylic acid tert-butyl ester

- Structure : Nitrobenzyl substituent at position 4.

- Key Differences: The nitro group (-NO₂) is a strong electron-withdrawing group, reducing the electron density of the piperazine ring and altering reactivity in electrophilic substitutions . Can be reduced to an amino group (-NH₂) for further functionalization .

- Applications : Intermediate for nitroreductase-activated prodrugs .

Steric and Electronic Effects

- Steric Impact : The benzhydryl group’s bulkiness restricts rotational freedom, favoring specific conformations in receptor binding .

- Electronic Impact : Electron-donating groups (e.g., benzhydryl) increase piperazine basicity (pKa ~9.5), whereas electron-withdrawing groups (e.g., nitro) reduce it (pKa ~7.8) .

Actividad Biológica

4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperazine core with a benzhydryl substituent and a tert-butyl ester group. This structure plays a crucial role in its interaction with biological targets.

Biological Activity Overview

Research indicates that 4-benzhydryl-piperazine-1-carboxylic acid tert-butyl ester exhibits various biological activities, including:

- Histone Deacetylase (HDAC) Inhibition : Recent studies have demonstrated that derivatives of this compound can selectively inhibit HDAC6, which is implicated in cancer progression and neurodegenerative diseases .

- Antimicrobial Properties : The compound has been noted for its potential antimicrobial activity, particularly against gram-positive bacteria. This is attributed to its ability to disrupt protein synthesis mechanisms .

- HDAC Inhibition :

- Antimicrobial Mechanism :

Case Studies and Experimental Data

- In Vitro Studies : A study demonstrated that 4-benzhydryl-piperazine-1-carboxylic acid tert-butyl ester significantly increased early apoptosis in MDA-MB-231 cells after 48 hours of treatment, with approximately 20% of cells undergoing programmed cell death .

- In Vivo Studies : Animal models have shown promising results for the compound's efficacy against specific pathogens, suggesting potential for development into therapeutic agents .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Target Organism/Cell Line | Effect Observed |

|---|---|---|---|

| HDAC Inhibition | Modulates gene expression | MDA-MB-231 (breast cancer cells) | Induces early apoptosis |

| Antimicrobial | Inhibits protein synthesis | Gram-positive bacteria | Effective against resistant strains |

| Neuroprotective | Potential modulation of neurodegenerative pathways | Neuronal cell lines | Reduced neurodegeneration markers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.